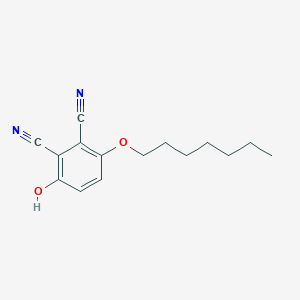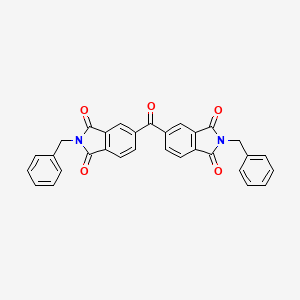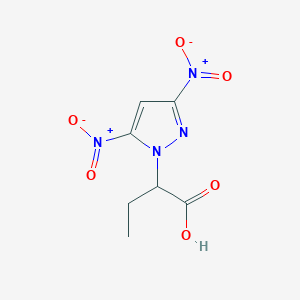
2-chloro-N-(2-oxopropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-oxopropyl)acetamide is an organic compound with the molecular formula C5H8ClNO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-chloro-N-(2-oxopropyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-oxopropyl)acetamide typically involves the reaction of chloroacetyl chloride with an appropriate amine. One common method is as follows:
Starting Materials: Chloroacetyl chloride and 2-oxopropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
Procedure: The amine is added dropwise to a solution of chloroacetyl chloride in the solvent, with constant stirring and cooling to maintain a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the choice of solvents and reagents may be adjusted to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-oxopropyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The carbonyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted acetamides with various functional groups.
Hydrolysis: Carboxylic acids and amines.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-oxopropyl)acetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and as a building block for active pharmaceutical ingredients.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-oxopropyl)acetamide depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new bonds.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, releasing the corresponding carboxylic acid and amine.
Comparación Con Compuestos Similares
2-chloro-N-(2-oxopropyl)acetamide can be compared with other similar compounds, such as:
2-chloroacetamide: Lacks the 2-oxopropyl group, making it less versatile in certain reactions.
N-(2-oxopropyl)acetamide: Lacks the chlorine atom, reducing its reactivity in nucleophilic substitution reactions.
2-chloro-N-(2-hydroxypropyl)acetamide: Contains a hydroxyl group instead of a carbonyl group, altering its chemical properties and reactivity.
The presence of both the chlorine atom and the 2-oxopropyl group in this compound makes it a unique and valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H8ClNO2 |
|---|---|
Peso molecular |
149.57 g/mol |
Nombre IUPAC |
2-chloro-N-(2-oxopropyl)acetamide |
InChI |
InChI=1S/C5H8ClNO2/c1-4(8)3-7-5(9)2-6/h2-3H2,1H3,(H,7,9) |
Clave InChI |
IVOOEPCXVYAICH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11713493.png)

![3,5-DI-Tert-butyl-N-{2-[(naphthalen-2-YL)(phenyl)carbamoyl]phenyl}benzamide](/img/structure/B11713503.png)



![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11713522.png)
![(5Z)-5-[(1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11713529.png)
![1-(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11713543.png)

![4-(4-chlorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-1,3-thiazole](/img/structure/B11713558.png)
![Methyl 2-{[(2,2,2-trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11713567.png)
![(2E)-3-(4-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11713569.png)
